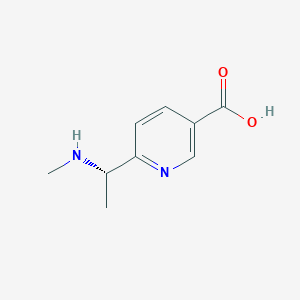
(S)-6-(1-(Methylamino)ethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(1-(Methylamino)ethyl)nicotinic acid is a chiral compound with a unique structure that includes a nicotinic acid moiety and a methylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-(Methylamino)ethyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and a suitable chiral amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-6-(1-(Methylamino)ethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(S)-6-(1-(Methylamino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of (S)-6-(1-(Methylamino)ethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include other nicotinic acid derivatives and chiral amines, such as:
Nicotinic Acid: The parent compound with similar structural features.
Chiral Amines: Compounds with similar chiral centers and functional groups.
Uniqueness
(S)-6-(1-(Methylamino)ethyl)nicotinic acid is unique due to its specific chiral configuration and the presence of both nicotinic acid and methylaminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
6-[(1S)-1-(methylamino)ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(10-2)8-4-3-7(5-11-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)/t6-/m0/s1 |
InChIキー |
SAHVNPWURQUKRA-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)O)NC |
正規SMILES |
CC(C1=NC=C(C=C1)C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


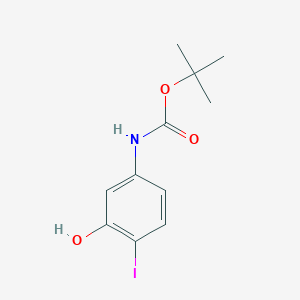
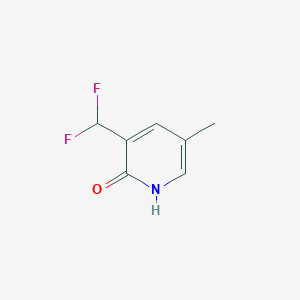
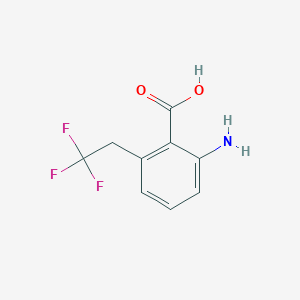
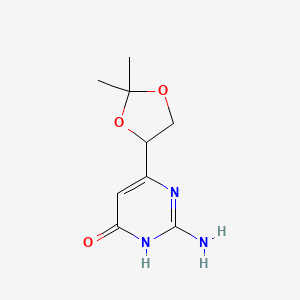
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
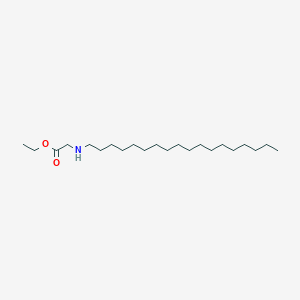
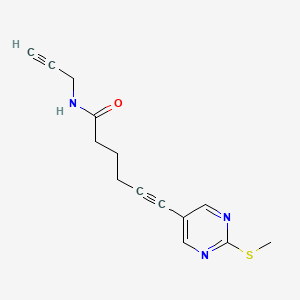
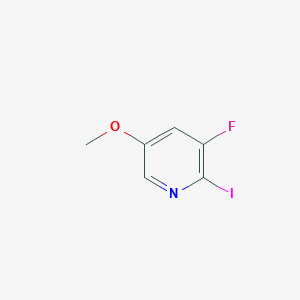
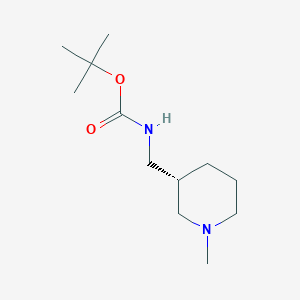
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
